molecular formula C16H16F3N5O3 B3009064 1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1396815-88-5

1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B3009064
CAS No.: 1396815-88-5
M. Wt: 383.331
InChI Key: PISZJOYOLIXIMT-UHFFFAOYSA-N
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Description

1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 6-morpholinopyrimidine with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in dimethylformamide at 50°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea oxide, while reduction could produce a secondary amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Morpholinopyrimidin-4-yl)-3-phenylurea: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.

    1-(6-Morpholinopyrimidin-4-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions.

Uniqueness

1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain molecular targets. This makes it a valuable compound for research and development in various scientific and industrial applications.

Properties

IUPAC Name

1-(6-morpholin-4-ylpyrimidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O3/c17-16(18,19)27-12-3-1-11(2-4-12)22-15(25)23-13-9-14(21-10-20-13)24-5-7-26-8-6-24/h1-4,9-10H,5-8H2,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISZJOYOLIXIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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